

# **CEP-28122: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Abstract**

CEP-28122 is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This diaminopyrimidine derivative has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to CEP-28122, intended to serve as a valuable resource for researchers in oncology and drug development.

# **Chemical Structure and Physicochemical Properties**

**CEP-28122** is chemically known as (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[5]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide. The compound is also available as a mesylate salt.[4]

**Chemical Structure:** 

CEP-28122 Chemical Structure

Physicochemical Properties of CEP-28122



| Property          | Value                        | Reference      |  |
|-------------------|------------------------------|----------------|--|
| Molecular Formula | C28H35CIN6O3                 | MedChemExpress |  |
| Molecular Weight  | 539.07 g/mol                 | MedChemExpress |  |
| CAS Number        | 1022958-60-6                 | MedChemExpress |  |
| Appearance        | Off-White Solid              | MCE            |  |
| Purity            | 99.85%                       | MCE            |  |
| Solubility        | DMSO: ≥ 6.4 mg/mL (10.08 mM) | MCE            |  |

#### Physicochemical Properties of CEP-28122 Mesylate Salt

| Property          | Value         | Reference      |  |
|-------------------|---------------|----------------|--|
| Molecular Formula | C29H39CIN6O6S | MedChemExpress |  |
| Molecular Weight  | 635.17 g/mol  | MedChemExpress |  |

# **Mechanism of Action and Signaling Pathway**

CEP-28122 is a highly potent inhibitor of ALK tyrosine kinase with an IC50 of 1.9 nM in an enzyme-based time-resolved fluorescence (TRF) assay.[3][4][5][6] It also demonstrates inhibitory activity against Flt4 with an IC50 of 46 nM.[3][5] The primary mechanism of action of CEP-28122 involves the inhibition of ALK autophosphorylation and the subsequent suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. [1][4]

In ALK-driven malignancies, constitutively active ALK fusion proteins or mutated ALK receptors lead to the activation of several key downstream signaling cascades. **CEP-28122** effectively blocks these pathways, resulting in cell growth inhibition and apoptosis. Specifically, treatment with **CEP-28122** has been shown to substantially suppress the phosphorylation of putative downstream effectors of ALK, including:

STAT3 (Signal Transducer and Activator of Transcription 3)



- Akt (Protein Kinase B)
- ERK1/2 (Extracellular signal-Regulated Kinases 1/2)[1][4]

The inhibition of these pathways ultimately leads to a concentration-dependent growth inhibition of ALK-positive cancer cells.[1][4]



Click to download full resolution via product page



Caption: ALK Signaling Pathway Inhibition by CEP-28122.

# In Vitro and In Vivo Antitumor Activity In Vitro Cellular Activity

**CEP-28122** demonstrates potent and selective growth inhibitory effects on various ALK-positive cancer cell lines.

In Vitro Growth Inhibition by CEP-28122



| Cell Line  | Cancer<br>Type                       | ALK Status                                | IC50 (nM) | Effect                                    | Reference |
|------------|--------------------------------------|-------------------------------------------|-----------|-------------------------------------------|-----------|
| Karpas-299 | Anaplastic<br>Large-Cell<br>Lymphoma | NPM-ALK<br>positive                       | 20        | Growth inhibition, Caspase 3/7 activation | [1]       |
| Sup-M2     | Anaplastic<br>Large-Cell<br>Lymphoma | NPM-ALK<br>positive                       | N/A       | Growth inhibition, Caspase 3/7 activation | [1][4]    |
| NCI-H2228  | Non-Small<br>Cell Lung<br>Cancer     | EML4-ALK positive                         | N/A       | Growth<br>inhibition                      | [1]       |
| NCI-H3122  | Non-Small<br>Cell Lung<br>Cancer     | EML4-ALK positive                         | N/A       | Growth<br>inhibition                      | [1]       |
| NB-1       | Neuroblasto<br>ma                    | ALK amplified                             | N/A       | Growth inhibition                         | [1]       |
| SH-SY5Y    | Neuroblasto<br>ma                    | ALK<br>activating<br>mutation<br>(F1174L) | N/A       | Growth                                    | [1]       |
| NB-1643    | Neuroblasto<br>ma                    | ALK<br>activating<br>mutation<br>(R1275Q) | N/A       | Growth<br>inhibition                      | [1]       |
| Toledo     | Leukemia                             | ALK negative                              | >3000     | No significant<br>growth<br>inhibition    | [1]       |
| HuT-102    | Lymphoma                             | ALK negative                              | >3000     | No significant<br>growth<br>inhibition    | [1]       |







NB-1691 Neuroblasto
na ALK negative N/A growth [1]
inhibition

# **In Vivo Antitumor Efficacy**

Oral administration of **CEP-28122** has been shown to produce dose-dependent antitumor activity in various xenograft models of ALK-positive human cancers.[1][2]

In Vivo Antitumor Activity of CEP-28122



| Xenograft<br>Model | Cancer Type                                  | Dosing<br>Regimen                                    | Outcome                                        | Reference |
|--------------------|----------------------------------------------|------------------------------------------------------|------------------------------------------------|-----------|
| Sup-M2             | Anaplastic<br>Large-Cell<br>Lymphoma         | 3-30 mg/kg, oral<br>gavage, twice a<br>day, 12 days  | Dose-dependent antitumor activity              | [1][4]    |
| Sup-M2             | Anaplastic<br>Large-Cell<br>Lymphoma         | 55 or 100 mg/kg,<br>twice daily for 4<br>weeks       | Complete and sustained tumor regression        | [1][2]    |
| NCI-H2228          | Non-Small Cell<br>Lung Cancer                | 30 and 55 mg/kg,<br>oral, twice daily<br>for 12 days | Tumor<br>regression                            | [1]       |
| NCI-H3122          | Non-Small Cell<br>Lung Cancer                | 30 and 55 mg/kg,<br>oral, twice daily<br>for 12 days | Tumor growth inhibition and partial regression | [1]       |
| NB-1               | Neuroblastoma                                | 30 and 55 mg/kg,<br>oral, twice daily<br>for 14 days | 75-90% tumor growth inhibition                 | [1]       |
| HCT116             | Colon Carcinoma<br>(ALK-negative<br>control) | N/A                                                  | No antitumor activity                          | [1][4]    |
| NB-1691            | Neuroblastoma<br>(ALK-negative<br>control)   | 30 and 55 mg/kg,<br>oral, twice daily                | No effect on tumor growth                      | [1]       |

# Experimental Protocols Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

This protocol is a general representation based on TRF-based kinase assays.





Click to download full resolution via product page

Caption: Workflow for a TRF-based ALK Kinase Assay.



#### Methodology:

#### Reagent Preparation:

- Prepare a serial dilution of CEP-28122 in DMSO, and then dilute further in kinase assay buffer.
- Prepare a solution containing recombinant ALK enzyme and a biotinylated peptide substrate in kinase assay buffer.
- Prepare an ATP solution in kinase assay buffer.

#### Kinase Reaction:

- In a 384-well plate, add the CEP-28122 dilutions.
- Add the ALK enzyme and substrate solution to each well.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

#### Detection:

- Stop the reaction by adding a solution containing EDTA.
- Add a detection solution containing a Europium-labeled anti-phosphopeptide antibody and Streptavidin-Allophycocyanin (SA-APC).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the development of the TR-FRET signal.

#### Data Acquisition and Analysis:

- Read the plate using a TR-FRET-compatible microplate reader.
- Calculate the ratio of the emission at 665 nm (APC) to the emission at 615 nm (Europium).



 Plot the TR-FRET ratio against the concentration of CEP-28122 and fit the data to a fourparameter logistic equation to determine the IC50 value.

# **Cell Viability Assay (MTT Assay)**





Click to download full resolution via product page

Caption: Workflow for an MTT Cell Viability Assay.



#### Methodology:

- Cell Seeding:
  - Harvest and count cells.
  - Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well)
     and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Compound Treatment:
  - Prepare serial dilutions of CEP-28122 in cell culture medium.
  - Remove the old medium from the wells and add the medium containing the different concentrations of CEP-28122.
  - Include wells with vehicle (e.g., DMSO) as a negative control and wells with no cells as a blank.
  - Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
  - Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  - Add the MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
  - Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization and Readout:
  - Carefully remove the medium containing MTT.
  - Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.



- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the average absorbance of the blank wells from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicletreated control.
  - Plot the percentage of viability against the log of the CEP-28122 concentration and determine the IC50 value.

# In Vivo Tumor Xenograft Study





Click to download full resolution via product page

Caption: Workflow for an In Vivo Tumor Xenograft Study.



#### Methodology:

- Animal Model and Cell Implantation:
  - Use immunocompromised mice (e.g., SCID or nude mice).
  - Harvest ALK-positive human cancer cells (e.g., Sup-M2) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- · Tumor Growth and Randomization:
  - Monitor the mice for tumor formation.
  - Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.
- Drug Administration:
  - Prepare a formulation of CEP-28122 for oral administration (e.g., in PEG-400).
  - Administer CEP-28122 or the vehicle control to the mice according to the planned dosing schedule (e.g., twice daily by oral gavage).
- Monitoring and Data Collection:
  - Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week).
  - Calculate the tumor volume using the formula: (Length x Width²) / 2.
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
  - Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined maximum size.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
- Compare the tumor volumes between the treated and control groups to determine the extent of tumor growth inhibition.

## Conclusion

**CEP-28122** is a highly potent and selective ALK inhibitor with significant preclinical antitumor activity against a range of ALK-positive cancer models. Its well-characterized mechanism of action and favorable in vivo efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a foundational understanding of **CEP-28122**'s properties and the methodologies used to evaluate its activity, serving as a resource for researchers in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CEP-28122 mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CEP-28122: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764694#cep-28122-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com